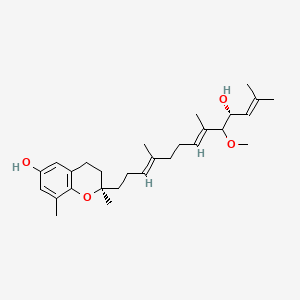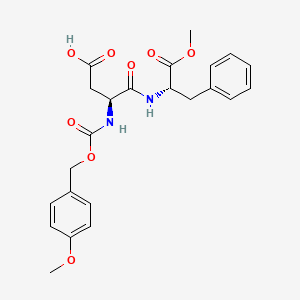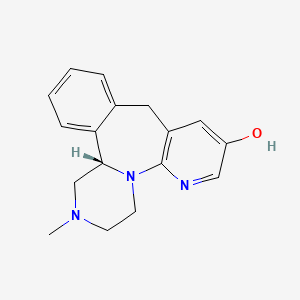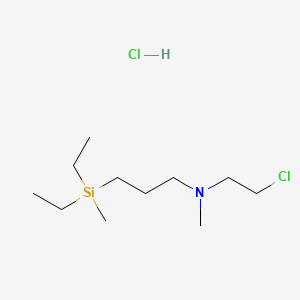
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride is a chemical compound with a complex structure. It is used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride typically involves the reaction of propylamine with 2-chloroethyl chloride and diethylmethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of biological processes and the induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Diisopropylaminoethyl chloride hydrochloride: This compound has a similar structure and is used in similar applications, such as pharmaceuticals and organic synthesis.
Bis(2-chloroethyl)amine: Another related compound that can undergo similar chemical reactions and has comparable applications.
Uniqueness
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic processes.
Properties
CAS No. |
84584-73-6 |
|---|---|
Molecular Formula |
C11H27Cl2NSi |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3-[diethyl(methyl)silyl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H26ClNSi.ClH/c1-5-14(4,6-2)11-7-9-13(3)10-8-12;/h5-11H2,1-4H3;1H |
InChI Key |
VYNYQGIGEJGYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)CCCN(C)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


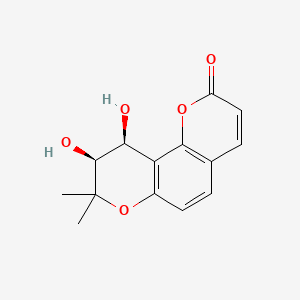

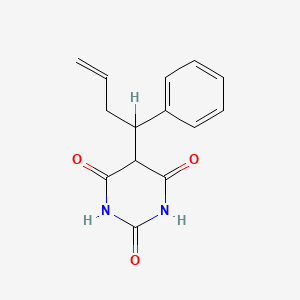
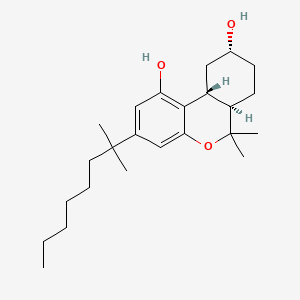
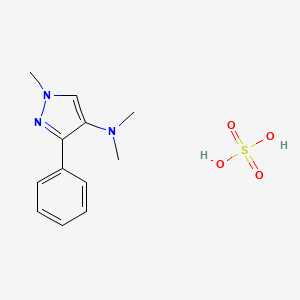

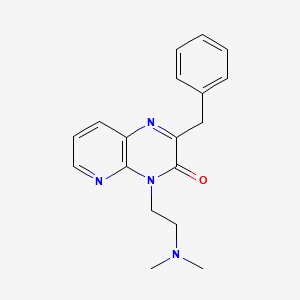
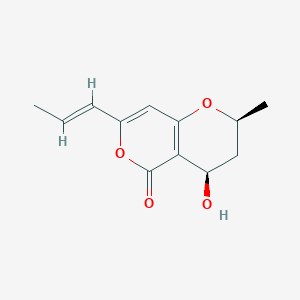
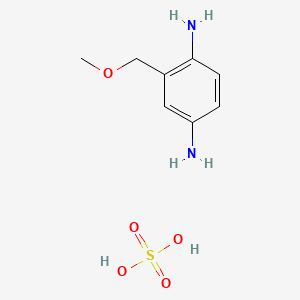
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)
